4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide
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Overview
Description
“4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide” typically involves multiple steps, including the formation of the pyridazine and isoxazole rings, followed by their coupling through a thioether linkage and subsequent amidation. Common reagents used in these steps may include:
Pyridazine formation: Hydrazine derivatives and diketones.
Isoxazole formation: Hydroxylamine derivatives and β-keto esters.
Thioether linkage: Thiols and alkyl halides.
Amidation: Amine derivatives and acyl chlorides.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the carbonyl groups in the amide moiety.
Substitution: Nucleophilic substitution reactions may occur at the halogenated positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cell surface or intracellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-((6-acetamidopyridazin-3-yl)thio)-N-(3-methylisoxazol-5-yl)butanamide: can be compared with other heterocyclic compounds containing pyridazine or isoxazole rings.
Examples: Pyridazine derivatives, isoxazole derivatives.
Uniqueness
- The unique combination of pyridazine and isoxazole rings, along with the thioether and amide linkages, may confer specific properties such as enhanced binding affinity or selectivity for certain biological targets.
Properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-9-8-13(22-19-9)16-12(21)4-3-7-23-14-6-5-11(17-18-14)15-10(2)20/h5-6,8H,3-4,7H2,1-2H3,(H,16,21)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBYUPMBTNVLJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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